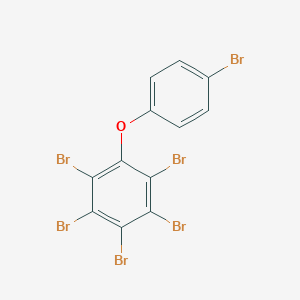

2,3,4,4',5,6-Hexabromodiphenyl ether

Übersicht

Beschreibung

2,3,4,4’,5,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O. This compound is part of a group of chemicals known for their use as flame retardants. PBDEs are added to a variety of products, including electronics, textiles, and plastics, to reduce the risk of fire. Due to their persistence in the environment and potential health risks, PBDEs have been the subject of extensive research and regulatory scrutiny .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’,5,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of bromination .

Industrial Production Methods

Industrial production of 2,3,4,4’,5,6-Hexabromodiphenyl ether follows similar principles but on a larger scale. The process involves continuous or batch-wise bromination of diphenyl ether, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,4’,5,6-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often under reductive conditions.

Oxidation: The compound can be oxidized to form various brominated phenolic compounds.

Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Debromination: Common reagents include zinc dust and acetic acid.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions

Major Products Formed

Debromination: Produces lower brominated diphenyl ethers.

Oxidation: Results in the formation of brominated phenols and quinones.

Substitution: Leads to the formation of various substituted diphenyl ethers

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Use in Consumer Products:

BDE-153 is predominantly used in the manufacturing of flame-retardant materials found in furniture, electronics, textiles, and construction materials. Its effectiveness in reducing flammability has made it a popular choice in industries where fire safety is paramount.

| Product Type | Application |

|---|---|

| Furniture | Upholstery and foam padding |

| Electronics | Circuit boards and casings |

| Textiles | Fabrics treated for fire resistance |

| Building Materials | Insulation and coatings |

Environmental Persistence and Accumulation

BDE-153 is characterized by its high lipophilicity, which leads to bioaccumulation in living organisms. Studies indicate that this compound can persist in the environment for extended periods due to its resistance to degradation. Research has shown significant levels of BDE-153 in human tissues and wildlife, raising concerns about its long-term ecological and health effects .

Toxicological Studies

Health Impacts:

Research has linked exposure to BDE-153 with various adverse health outcomes. Notably, studies have indicated associations between PBDE exposure and increased cancer mortality risks, endocrine disruption, neurodevelopmental issues in children, and metabolic disorders such as abnormal insulin metabolism .

Case Study: Neurotoxicity

A systematic review highlighted a correlation between prenatal exposure to PBDEs, including BDE-153, and reduced IQ levels in children. Animal studies have also demonstrated learning and memory impairments associated with PBDE exposure .

Regulatory Considerations

Due to its potential health risks and environmental persistence, BDE-153 has come under scrutiny from regulatory bodies. The U.S. Environmental Protection Agency (EPA) has conducted assessments regarding its toxicological profile and recommended guidelines for managing exposure .

| Regulatory Body | Action Taken |

|---|---|

| EPA | Risk assessments and recommendations for exposure limits |

| European Union | Restrictions on the use of certain PBDEs including BDE-153 |

Wirkmechanismus

The mechanism of action of 2,3,4,4’,5,6-Hexabromodiphenyl ether involves its interaction with biological molecules. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also interfere with thyroid hormone homeostasis by binding to transthyretin, a thyroid hormone transport protein. These interactions can disrupt endocrine function and lead to various adverse health effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

- 2,2’,4,4’,5,6’-Hexabromodiphenyl ether

- 2,2’,3,4,4’,5’-Hexabromodiphenyl ether

- 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether

Uniqueness

2,3,4,4’,5,6-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. This pattern affects its environmental persistence, bioaccumulation potential, and toxicity profile. Compared to other PBDEs, it has distinct interactions with biological molecules and different degradation pathways .

Biologische Aktivität

2,3,4,4',5,6-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. This article explores the biological activity of BDE-153, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

BDE-153 is characterized by its high lipophilicity and persistence in the environment. It has a log octanol/water partition coefficient () of 7.90, indicating significant bioaccumulation potential in living organisms . The compound is poorly metabolized and slowly excreted from biological systems; studies have shown that approximately 70% of BDE-153 is absorbed in rats following oral administration .

| Property | Value |

|---|---|

| Melting Point | 183 °C |

| Water Solubility | 0.9 µg/L |

| Log | 7.90 |

| Henry’s Law Constant | 0.26 Pa m³/mol |

Endocrine Disruption

Research indicates that BDE-153 does not exhibit estrogenic activity when tested in vitro using the ER-CALUX assay . However, it has been implicated in thyroid hormone disruption. A nested case-control study found associations between serum concentrations of PBDEs and increased risk of papillary thyroid cancer (PTC), suggesting potential thyroid hormone dysregulation due to exposure to these compounds .

Neurodevelopmental Impact

Animal studies have reported neurodevelopmental effects associated with PBDE exposure. For instance, prenatal exposure to BDE-153 has been linked to alterations in behavior and cognitive function in offspring . These findings highlight concerns regarding developmental toxicity and long-term neurobehavioral outcomes.

Epidemiological Evidence

Epidemiological studies have begun to explore the health effects of BDE-153 in human populations. Notably, a study involving military personnel revealed a correlation between elevated serum levels of PBDEs and increased incidence of PTC . Another study assessed biomonitoring data to track population exposure trends, indicating significant variability in PBDE levels across different demographics .

Case Study: Breast Cancer Correlation

A case-control study examined the relationship between PBDE levels in breast adipose tissue and breast cancer. The study found that women with breast cancer had higher mean concentrations of various PBDE congeners compared to controls . This suggests a potential link between PBDE exposure and breast cancer risk.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYODBMKQYVNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879965 | |

| Record name | BDE-166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-58-0 | |

| Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.